2,3-Difluoro Pattern and Predicted Lipophilicity
The 2,3-difluorobenzyl substitution pattern on the aminopropanediol core confers a distinct predicted LogP that differs both from the non-fluorinated parent and from other difluoro regioisomers. Using consensus LogP prediction on the neutral species, 2-{[(2,3-difluorophenyl)methyl]amino}propane-1,3-diol has a predicted LogP of approximately 0.7 , compared to a predicted LogP of approximately 0.2 for the non-fluorinated 2-[(phenylmethyl)amino]propane-1,3-diol analog and a predicted LogP of approximately 0.9 for the 2,4-difluorobenzyl regioisomer . This intermediate lipophilicity, created by the specific 2,3-difluoro topology, directly impacts passive membrane permeability and non-specific protein binding in cellular assays.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) for neutral species |
|---|---|
| Target Compound Data | Predicted LogP ≈ 0.7 (2-{[(2,3-difluorophenyl)methyl]amino}propane-1,3-diol) |
| Comparator Or Baseline | Comparator 1: 2-[(phenylmethyl)amino]propane-1,3-diol (Predicted LogP ≈ 0.2); Comparator 2: 2-{[(2,4-difluorophenyl)methyl]amino}propane-1,3-diol (Predicted LogP ≈ 0.9) |
| Quantified Difference | ΔLogP ≈ +0.5 vs. unsubstituted benzyl; ΔLogP ≈ -0.2 vs. 2,4-difluoro regioisomer |
| Conditions | Consensus LogP prediction (ALOGPS 2.1 / XLogP3) for the neutral form of the free amine. |
Why This Matters
A compound's LogP must be tuned for optimal cellular penetration without causing excessive retention; the 2,3-difluoro pattern provides an intermediate value that may offer a superior balance over other regioisomers for specific cell-based assays.
